((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone
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Overview
Description
((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone is a complex organic compound featuring distinct structural motifs such as a hexahydropyrrolo[3,2-b]pyrrole core and a thiazole ring. This compound's unique structure makes it interesting for various scientific applications, including pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Common precursors include substituted thiazole derivatives and hexahydropyrrolo[3,2-b]pyrrole intermediates.
Condensation Reactions: : The synthesis typically involves a condensation reaction where the thiazole and hexahydropyrrolo[3,2-b]pyrrole moieties are coupled using reagents such as acid chlorides or anhydrides under controlled temperature conditions.
Purification: : The resultant product is purified using column chromatography or recrystallization to ensure the desired compound is obtained with high purity.
Industrial Production Methods
Scalable Synthesis: : Industrial production might employ continuous flow reactors to maintain consistent reaction conditions and enhance yield.
Optimization: : Process optimization strategies include tweaking reaction times, temperatures, and reagent concentrations to maximize efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions with agents like potassium permanganate, producing oxidized derivatives.
Reduction: : Reduction with hydrogen gas over a palladium catalyst yields reduced forms.
Substitution: : Substitution reactions with nucleophiles (like amines) can occur at the thiazole ring under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles for Substitution: : Primary amines, alcohols.
Major Products
Oxidized derivatives with carboxyl or hydroxyl groups.
Reduced forms featuring alkanes or amines.
Substituted products with varied functional groups at the thiazole ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Utilized as intermediates in complex organic syntheses.
Catalysis: : Acts as a ligand in organometallic catalysts.
Biology
Biomolecular Probes: : Used in studies to probe protein and enzyme functions.
Fluorescent Markers: : Incorporated into fluorescent dyes for cellular imaging.
Medicine
Drug Development: : Potential candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Pharmacokinetics Studies: : Employed to study drug absorption, distribution, metabolism, and excretion.
Industry
Material Science: : Component in creating novel polymers with desired mechanical properties.
Agriculture: : Utilized in the synthesis of agrochemicals for pest control.
Mechanism of Action
Molecular Targets: : The compound targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : It might inhibit or activate signal transduction pathways relevant to disease processes, such as kinase pathways in cancer cells.
Comparison with Similar Compounds
Thiazole Derivatives: : Compared to simple thiazole derivatives, ((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone has a more complex structure, providing diverse functional possibilities.
Hexahydropyrrolo[3,2-b]pyrrole Compounds: : Similar compounds include those with varying substituents on the pyrrole ring, but this compound's unique combination with a thiazole ring stands out for its multifunctionality.
List of Similar Compounds
Thiazolylacetic acid derivatives
Hexahydropyrrolo[3,2-b]pyrrole-based compounds with different functional groups
Thiazole-2-carboxamide derivatives
This compound represents a fascinating intersection of multiple chemical domains, offering myriad research and application avenues.
Properties
IUPAC Name |
[(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-4-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c14-10(8-5-15-6-12-8)13-4-2-7-9(13)1-3-11-7/h5-7,9,11H,1-4H2/t7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHXEZKFUSMHI-APPZFPTMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1N(CC2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@H]1N(CC2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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